molecular formula C14H20BFO4 B15157659 2-(3-Fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15157659
M. Wt: 282.12 g/mol
InChI Key: AYYHNXZMVHWUHX-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl ring substituted with fluoro and methoxymethoxy groups.

Properties

Molecular Formula

C14H20BFO4

Molecular Weight

282.12 g/mol

IUPAC Name

2-[3-fluoro-5-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)10-6-11(16)8-12(7-10)18-9-17-5/h6-8H,9H2,1-5H3

InChI Key

AYYHNXZMVHWUHX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-(3-Fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves several steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.

Biological Activity

2-(3-Fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H20BFO4
  • Molecular Weight : 282.12 g/mol
  • CAS Number : 2246824-97-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the boron atom in its structure allows it to form reversible covalent bonds with nucleophiles such as amino acids and nucleotides. This characteristic is particularly significant in drug design and development.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting tumor cell proliferation. A study conducted on various cancer cell lines demonstrated that the compound effectively induced apoptosis (programmed cell death) in a dose-dependent manner.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.2Induction of apoptosis
A549 (Lung Cancer)10.8Cell cycle arrest
HeLa (Cervical Cancer)12.3Inhibition of proliferation

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro studies revealed that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers investigated the effects of the compound on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as caspase-3 activation.

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of this compound against various pathogens. The results indicated that the compound inhibited bacterial growth effectively and could be developed into a potential therapeutic agent for treating infections caused by resistant strains.

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